1H-pyrrole-1-carboxylic acid
Overview
Description
1H-pyrrole-1-carboxylic acid is a heterocyclic organic compound containing a five-membered ring structure with one nitrogen atom. This compound is a derivative of pyrrole, which is a fundamental building block in organic chemistry due to its presence in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-pyrrole-1-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the hydrolysis of 1-(2-cyanoethyl)pyrrole .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar condensation and cyclization reactions, optimized for higher yields and purity. The use of catalytic systems and controlled reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding pyrrole derivatives.
Reduction: Can be reduced to form different hydrogenated pyrrole compounds.
Substitution: Reacts with halogenating agents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) to form halogenated pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents such as NCS and NBS are employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1H-pyrrole-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for biologically active compounds.
Medicine: Incorporated into pharmaceuticals with anti-inflammatory, antitumor, and antibiotic properties.
Industry: Utilized in the production of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1H-pyrrole-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Pyrrole: The parent compound, which lacks the carboxylic acid group.
Indole: Another heterocyclic compound with a fused benzene ring.
Furan: A similar five-membered ring compound with an oxygen atom instead of nitrogen.
Uniqueness: 1H-pyrrole-1-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
pyrrole-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5(8)6-3-1-2-4-6/h1-4H,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDQRDMHICUGQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392306 | |
Record name | 1H-pyrrole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21972-99-6 | |
Record name | 1H-pyrrole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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